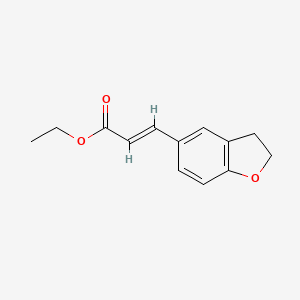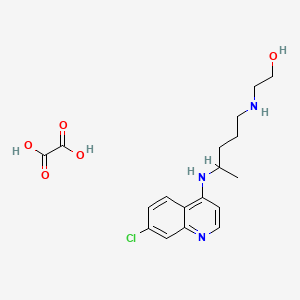
Cletoquine Oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cletoquine Oxalate, also known as Desethylhydroxychloroquine Oxalate, is a major active metabolite of Hydroxychloroquine . It is produced in the liver by CYP2D6, CYP3A4, CYP3A5, and CYP2C8 isoenzymes . It is also a Chloroquine derivative and has the ability to act against the chikungunya virus (CHIKV) .
Molecular Structure Analysis
The molecular formula of Cletoquine Oxalate is C18H24ClN3O5 . Its molecular weight is 397.85 .Chemical Reactions Analysis
Cletoquine Oxalate is produced in the liver by CYP2D6, CYP3A4, CYP3A5, and CYP2C8 isoenzymes . It is also a Chloroquine derivative and has the ability to act against the chikungunya virus (CHIKV) .Aplicaciones Científicas De Investigación
Chemiluminescence detection in flow-injection analysis: Bis(2,4,6-trichlorophenyl) oxalate's chemiluminescence reaction with hydrogen peroxide is used for detecting fluorescent organotin-quinoline complexes, highlighting the application in analytical chemistry (Fujimaki et al., 1993).
Geomycology, biodeterioration, and bioremediation: Oxalate plays a significant role in fungal-mediated metal and mineral transformations, influencing processes like nutrient cycling, bioweathering, and bioremediation, as well as the biodeterioration of materials (Gadd et al., 2014).
Neurotoxicity of anticancer agents: Oxaliplatin, an anticancer drug, has been studied for its neurotoxic effects on neuronal voltage-gated sodium channels, involving its metabolite oxalate (Grolleau et al., 2001).
Chemiluminescent signals in clinical and non-clinical applications: Oxalate derivatives are used in chemiluminescence methods for the quantification and analysis of macromolecules in various fields, including environmental monitoring and pharmaceuticals (Khan et al., 2014).
Oxalate in oxaliplatin-induced neuropathy: Research on oxaliplatin-induced peripheral neuropathy in rats indicates the involvement of oxalate in cold hyperalgesia but not mechanical allodynia (Sakurai et al., 2009).
Drug degradation by electro-Fenton oxidation: The degradation of chloroquine, an antimalarial drug, using electro-Fenton oxidation is explored, highlighting the potential of this method in wastewater treatment and the formation of oxalate as a degradation product (Midassi et al., 2020).
Oxalate metabolism in medicine and bioremediation: The enzymes degrading oxalate are crucial for applications in medicine, such as treating hyperoxaluria, and environmental bioremediation (Svedružić et al., 2005).
Oxalate formation in bleaching processes: The mechanism of oxalate formation during the bleaching of bamboo kraft pulp with chlorine dioxide is studied, providing insights into industrial bleaching processes (Li et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O.C2H2O4/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16;3-1(4)2(5)6/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20);(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVGVTDECKJJJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675770 |
Source


|
| Record name | Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cletoquine Oxalate | |
CAS RN |
14142-64-4 |
Source


|
| Record name | Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

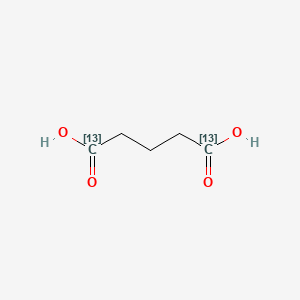
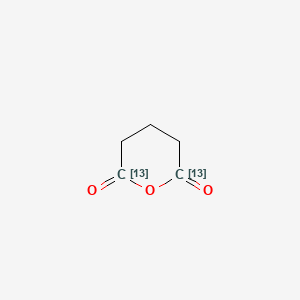
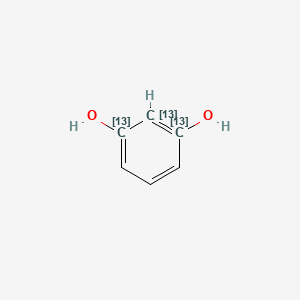
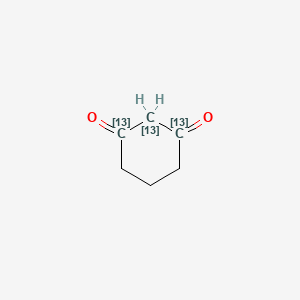

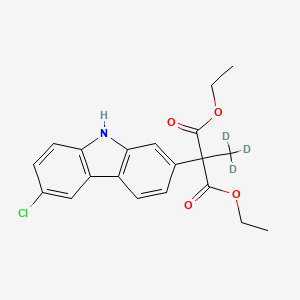

![[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide](/img/structure/B563551.png)

